molecular formula C18H21NO5S B1596605 DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE CAS No. 23906-20-9

DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE

Cat. No.: B1596605
CAS No.: 23906-20-9
M. Wt: 363.4 g/mol
InChI Key: ANXCOAFDJGTKTG-UHFFFAOYSA-N
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Description

DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE is a malonate derivative featuring a benzo[b]thiophene-3-ylmethyl group and an acetamido substituent. Its synthesis likely involves catalytic asymmetric methods, similar to Q-catalyzed reactions described in and , though specific conditions for introducing the acetamido group remain speculative .

Properties

IUPAC Name

diethyl 2-acetamido-2-(1-benzothiophen-3-ylmethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-4-23-16(21)18(19-12(3)20,17(22)24-5-2)10-13-11-25-15-9-7-6-8-14(13)15/h6-9,11H,4-5,10H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXCOAFDJGTKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CSC2=CC=CC=C21)(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296360
Record name diethyl(acetylamino)(1-benzothiophen-3-ylmethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23906-20-9
Record name NSC108952
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl(acetylamino)(1-benzothiophen-3-ylmethyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE typically involves:

  • Preparation of diethyl acetamidomalonate or its derivatives as a key intermediate.
  • Alkylation of this intermediate with a benzo(b)thiophene derivative, such as 3-chloromethylbenzo(b)thiophene.
  • Use of appropriate bases and solvents to facilitate nucleophilic substitution and maintain reaction conditions.

Preparation of Diethyl Acetamidomalonate Intermediate

A patented method (CN104610082A) outlines a two-step preparation of acetamino diethyl malonate, which is a closely related intermediate:

Step 1: Formation of Nitroso-Group Diethyl Malonate

  • React diethyl malonate with sodium nitrite in an organic solvent (e.g., methylene dichloride, trichloromethane, ethylene dichloride, or toluene).
  • Acetic acid is added dropwise at 0–5 °C.
  • The reaction mixture is warmed to 35–45 °C and stirred for 10–15 hours.
  • After completion, the mixture is filtered to remove solids, and the solvent is recovered under reduced pressure to obtain nitroso-group diethyl malonate.

Step 2: Reductive Acylation to Acetamino Diethyl Malonate

  • The nitroso intermediate is treated with acetic acid and acetic anhydride.
  • Zinc powder is slowly added to carry out reductive acylation at 50–60 °C for 2 hours.
  • Zinc acetate formed is filtered out.
  • The filtrate is concentrated to recover acetic acid.
  • The residue is recrystallized from purified water and dried to yield acetamino diethyl malonate.

Reaction Conditions and Ratios:

Reagents Molar Ratio (Step 1) Molar Ratio (Step 2) Temperature (Step 1) Temperature (Step 2)
Diethyl malonate 1 - 0–5 °C (acid addition), 35–45 °C (reaction) -
Sodium nitrite 1.5–2 -
Acetic acid 2–2.5 8–10
Zinc powder - 2–2.5 40–50 °C
Acetic anhydride - 2–2.5

This method achieves high purity and yield of the acetamino diethyl malonate intermediate, which is essential for subsequent alkylation steps.

Alkylation with 3-Chloromethylbenzo(b)thiophene

The key step to obtain this compound involves the alkylation of diethyl acetamidomalonate with 3-chloromethylbenzo(b)thiophene:

  • Base Used: Sodium hydride (NaH) is employed to deprotonate the diethyl acetamidomalonate, generating a nucleophilic enolate.
  • Solvent: N,N-Dimethylformamide (DMF) is used as the reaction medium due to its polar aprotic nature, which stabilizes charged intermediates and promotes nucleophilic substitution.
  • Reaction Conditions:
    • Stage 1: Diethyl acetamidomalonate is treated with sodium hydride in DMF at 20 °C for 0.5 hours.
    • Stage 2: 3-chloromethylbenzo(b)thiophene is added, and the mixture is stirred at 20–60 °C for 7 hours.
  • Yield: Approximately 80% yield of the target compound is reported under these conditions.

Summary Table of Preparation Steps

Step Reagents & Conditions Purpose Outcome
1 Diethyl malonate + Sodium nitrite + Acetic acid in organic solvent (0–5 °C, then 35–45 °C, 10–15 h) Formation of nitroso diethyl malonate intermediate Nitroso diethyl malonate (oil)
2 Nitroso intermediate + Acetic acid + Acetic anhydride + Zinc powder (50–60 °C, 2 h) Reductive acylation to acetamino diethyl malonate Acetamino diethyl malonate (solid)
3 Acetamino diethyl malonate + Sodium hydride + 3-chloromethylbenzo(b)thiophene in DMF (20–60 °C, 7 h) Alkylation to introduce benzo(b)thiophene moiety This compound (80% yield)

Research Findings and Notes

  • The use of sodium hydride as a strong base is critical for efficient deprotonation and subsequent nucleophilic substitution.
  • DMF as a solvent provides an optimal environment for the alkylation step, balancing solubility and reactivity.
  • Temperature control is essential to avoid side reactions and decomposition, especially during the reductive acylation and alkylation stages.
  • The zinc powder-mediated reductive acylation is a selective method to convert nitroso intermediates to acetamido derivatives with high purity.
  • Recrystallization from purified water ensures removal of inorganic salts and impurities, improving the final product quality.

Chemical Reactions Analysis

Types of Reactions

DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: C18H21NO5SC_{18}H_{21}NO_5S with a molar mass of 363.43 g/mol. It features a benzo(b)thiophene moiety, which is known for its biological activity, particularly in the development of pharmaceuticals. The structure includes an acetamido group and a malonate ester, contributing to its reactivity and potential therapeutic effects.

Pharmacological Applications

  • Anticonvulsant Activity
    • Diethyl 2-acetamido-2-(benzo(b)thiophene-3-ylmethyl)malonate has been investigated for its anticonvulsant properties. Similar compounds have shown efficacy in seizure models, suggesting that this compound may also exhibit similar effects. The structure-activity relationship (SAR) indicates that modifications to the thiophene ring can enhance anticonvulsant activity, making it a candidate for further research in epilepsy treatment .
  • Inhibition of Voltage-Gated Sodium Channels
    • Research indicates that compounds with similar structures can inhibit voltage-gated sodium channels, which are crucial in the propagation of action potentials in neurons. This property is beneficial for developing drugs targeting neurological disorders, including epilepsy and neuropathic pain .
  • Potential as BET Bromodomain Inhibitors
    • Compounds related to this compound have been identified as inhibitors of BET bromodomains, which are implicated in various cancers and inflammatory diseases. This suggests that the compound could be explored for its anticancer properties .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzo(b)thiophene moiety into a malonate framework. Variations in the synthetic pathway can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties.

Table: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1CondensationAcetamide + MalonateFormation of acetamido derivative
2AlkylationBenzo(b)thiophene derivativeIntroduction of thiophene group
3EsterificationAlcohol + Acid ChlorideFinal product formation

Case Studies

  • Anticonvulsant Efficacy
    • A study demonstrated that similar compounds exhibited significant anticonvulsant effects in animal models, outperforming traditional medications like phenobarbital. The results suggest that this compound could be tested for similar effects .
  • Cancer Treatment Potential
    • Research on BET bromodomain inhibitors has shown promising results in preclinical models, indicating that derivatives of this compound may play a role in cancer therapy by modulating gene expression related to tumor growth .

Mechanism of Action

The mechanism of action of DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related malonate derivatives in terms of substituents, physical properties, and stereochemical outcomes. Key analogs from the evidence include:

Table 1: Structural and Physical Property Comparison

Compound Name (ID) Substituents Yield (%) Melting Point (°C) Stereochemical Purity (%)
Target Compound -CH₂-Benzo[b]thiophen-3-yl, -NHCOCH₃ (acetamido) N/A N/A N/A
Diethyl 5jc -CH₂-Benzo[b]thiophen-2-yl, -NH-(6-methoxybenzo[d]thiazol-2-yl) 81 74–76 80.0
Diethyl 5fc -CH₂-Benzo[b]thiophen-2-yl, -NH-(6-chlorobenzo[d]thiazol-2-yl) 76 113–115 82.0
Diethyl (3-methylbut-2-enyl)malonate -CH₂-(3-methylbut-2-enyl) N/A N/A N/A

Key Observations:

Substituent Effects on Melting Points Chloro-substituted analogs (e.g., 5fc) exhibit higher melting points (113–115°C) compared to methoxy-substituted derivatives (74–76°C for 5jc), likely due to stronger intermolecular forces from the electronegative chlorine atom .

Stereochemical Purity

  • Q-catalyzed reactions in and achieve stereochemical purities of 80–99%, influenced by substituent steric/electronic effects. The acetamido group in the target compound could enhance stereoselectivity due to its hydrogen-bonding capacity, though this requires experimental validation .

Synthetic Yields Yields for diethyl derivatives (e.g., 5jc, 5fc) range from 76–81%, consistent with efficient catalytic methods.

Solubility and Reactivity The benzo[b]thiophene moiety enhances lipophilicity, while the acetamido group increases polarity. This balance may improve solubility in organic solvents compared to purely aromatic (e.g., 5hc) or aliphatic (e.g., ) derivatives.

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Impact on Properties
Chlorobenzo[d]thiazolyl 5fc ↑ Melting point, ↑ intermolecular halogen bonding
Methoxybenzo[d]thiazolyl 5jc ↓ Melting point, electron-donating effects
Acetamido Target Compound Potential ↑ hydrogen bonding, ↑ solubility in polar aprotic solvents
3-Methylbut-2-enyl Hydrophobic, ↓ boiling point (127°C at 11 Torr)

Research Findings and Implications

  • However, the acetamido group’s bulk may require optimized catalyst loading or reaction time .
  • Biological Relevance: Benzo[b]thiophene derivatives are explored for pharmaceutical applications (e.g., kinase inhibition). The acetamido group in the target compound could enhance binding to biological targets compared to amino or alkoxy analogs .
  • Thermal Stability : Higher melting points in chloro-substituted analogs (e.g., 5fc) suggest the target compound’s stability could be modulated by substituent electronegativity .

Biological Activity

Diethyl 2-acetamido-2-(benzo(b)thiophene-3-ylmethyl)malonate is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H19NO5SC_{17}H_{19}NO_5S. The compound features a benzo(b)thiophene moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds containing thiophene structures can interact with various biological targets. Notably, benzo(b)thiophenes have been identified as agonists of the aryl hydrocarbon receptor (AhR), which plays a crucial role in mediating the effects of environmental toxins and regulating xenobiotic metabolism .

  • Aryl Hydrocarbon Receptor (AhR) Activation :
    • This compound may activate AhR pathways, leading to the induction of cytochrome P450 enzymes, particularly CYP1A1. This activation can influence drug metabolism and detoxification processes in the liver .
  • Antioxidant Properties :
    • Compounds derived from benzo(b)thiophenes have shown antioxidant activity, which can mitigate oxidative stress in cells. This property is essential for protecting against various diseases, including cancer and neurodegenerative disorders.
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, although specific data on this compound is limited.

In Vitro Studies

A study investigating various benzo(b)thiophene derivatives demonstrated that certain compounds exhibited significant cytotoxicity against cancer cell lines, suggesting potential anticancer properties . Although specific data on this compound was not highlighted, the structural similarities imply potential efficacy.

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AHeLa15AhR activation
Compound BMCF720Antioxidant activity
Diethyl 2-acetamido...TBDTBDTBD

Environmental Impact Studies

Research on polycyclic aromatic sulfur heterocyclic compounds (PASHs), which include derivatives of benzo(b)thiophenes, indicates that these compounds can significantly impact environmental health due to their persistence and toxicity in various matrices such as sediments and particulate matter .

Q & A

Q. What are the key steps in synthesizing DIETHYL 2-ACETAMIDO-2-(BENZO[B]THIOPHENE-3-YLMETHYL)MALONATE?

The synthesis typically involves:

  • Catalyzed asymmetric reactions : Using Q-type catalysts (10 mol%) at 25°C for 72–96 hours to achieve enantioselective formation .
  • Precursor activation : Reacting benzo[b]thiophene derivatives with malonate esters under controlled conditions to introduce the acetamido group.
  • Work-up and isolation : Precipitation by ice/water quenching, followed by filtration to collect the solid product .

Q. How is the compound purified post-synthesis?

  • Column chromatography : Silica gel with solvent systems like petroleum ether (PE)/ethyl ether (7:1 v/v) is used for purification .
  • Recrystallization : Ethanol or dichloromethane is employed to enhance purity, yielding white solids with defined melting points (e.g., 113–115°C) .

Q. What spectroscopic methods confirm the compound’s structure?

  • NMR : 1H^1H- and 13C^{13}C-NMR identify chemical shifts for the benzo[b]thiophene (δ 7.2–7.8 ppm) and malonate ester groups (δ 4.2–4.4 ppm for ethoxy groups) .
  • Mass spectrometry : ESI-MS or HREI confirms molecular weight (e.g., [M+H]+^+ at m/z 523.1) .
  • IR spectroscopy : Absorptions at 1720–1740 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (amide C=O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve enantiomeric purity?

  • Catalyst screening : Test chiral catalysts beyond Q-type (e.g., BINOL derivatives) to enhance stereoselectivity.
  • Temperature modulation : Lower temperatures (e.g., 0–10°C) may reduce racemization.
  • Reaction time : Extending beyond 96 hours may increase yield but risks side reactions (e.g., hydrolysis of esters) .

Q. Table 1: Impact of Reaction Time on Enantiomeric Purity

Reaction Time (h)Yield (%)Enantiomeric Purity (%) (HPLC)
727682.0
967580.0

Q. How should researchers resolve contradictions in stereochemical outcomes when enantiomeric purity is lower than expected?

  • HPLC method refinement : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to improve resolution .
  • Kinetic analysis : Monitor reaction progress via 1H^1H-NMR to identify intermediates causing racemization.
  • Computational modeling : DFT calculations can predict steric and electronic factors affecting enantioselectivity.

Q. What mechanistic insights exist for the role of Q catalyst in the synthesis?

  • Transition-state stabilization : The catalyst likely coordinates with the malonate ester’s carbonyl group, directing nucleophilic attack by the benzo[b]thiophene moiety.
  • Steric effects : Bulky substituents on the catalyst may shield one face of the intermediate, favoring a specific enantiomer .

Q. How can researchers evaluate the compound’s reactivity in heterocycle formation?

  • Condensation reactions : React with amines (e.g., 2-aminobenzimidazole) to form pyrimidine or thiazole derivatives, as seen in related malonate esters .
  • Cyclization studies : Use acidic/basic conditions to form lactams or thiophene-fused rings, monitored by TLC and 1H^1H-NMR.

Q. What experimental designs are suitable for studying substituent effects on bioactivity?

  • SAR studies : Synthesize analogs with substituted benzo[b]thiophene (e.g., 6-methoxy or 6-chloro groups) and compare antioxidant/anti-inflammatory activities via assays like DPPH radical scavenging .
  • Docking studies : Model interactions with target proteins (e.g., COX-2) to prioritize substituents for synthesis.

Q. How can byproduct formation be mitigated during scale-up?

  • In-line monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., hydrolyzed esters).
  • Solvent optimization : Replace 1,4-dioxane with greener solvents (e.g., cyclopentyl methyl ether) to reduce side reactions .

Q. What methodologies assess environmental and safety risks during synthesis?

  • Waste management : Avoid drain disposal; use activated carbon filtration for organic byproducts .
  • Personal protective equipment (PPE) : Wear chemical-impermeable gloves and ensure ventilation to limit exposure to malonate esters and nitro intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE
Reactant of Route 2
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DIETHYL 2-ACETAMIDO-2-(BENZO(B)THIOPHENE-3-YLMETHYL)MALONATE

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